Indophenol-d4
Description
Indophenol-d4 is a deuterated derivative of indophenol, a class of aromatic compounds characterized by a phenol group substituted with a quinoid structure. The "d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium isotopes, enhancing its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as an internal standard .
Properties
Molecular Formula |
C₁₂H₅D₄NO₂ |
|---|---|
Molecular Weight |
203.23 |
Synonyms |
4-[(4-Hydroxyphenyl)imino]-2,5-cyclohexadien-1-one-d4; Benzenoneindophenol-d4; Phenolindophenol-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Indophenol-d4 with structurally related compounds based on substituents and functional groups:
Key Observations :
- Substituent Effects: Halogenated derivatives (e.g., Cl, I) increase molecular polarity and stability, making them suitable for redox reactions and spectroscopic analysis. This compound’s deuterium substitution reduces vibrational interference in spectroscopic methods .
- Functional Groups: All compounds retain phenol hydroxyl groups, but variations in substituents (e.g., Cl, I, isopropylidene) dictate their reactivity and industrial applications .
Physicochemical Properties
Comparative data on solubility, melting point, and stability:
Research Findings :
- This compound’s deuterium substitution improves thermal stability compared to non-deuterated analogs, a critical feature for high-precision analytical applications.
- Halogenated derivatives exhibit reduced water solubility due to increased hydrophobicity, with iodine-substituted compounds showing higher reactivity in electrophilic substitution reactions .
Toxicological and Environmental Impact
Key Insights :
- This compound’s low toxicity profile aligns with its use in controlled laboratory settings, whereas halogenated analogs face stricter regulations due to environmental persistence and bioaccumulation risks .
- Bisphenol A, while structurally distinct, highlights the regulatory scrutiny applied to phenolic compounds with widespread industrial use .
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